(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C20H18ClN3O4S and its molecular weight is 431.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, focusing on its anticancer, antibacterial, and antiviral activities, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring system and an acrylamide moiety, which are known for their biological significance. The presence of the 4-chlorophenyl group enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : In vitro evaluations have shown that related compounds such as 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For example, a derivative exhibited an IC50 of 0.28 µg/mL against MCF-7 breast cancer cells, indicating strong growth inhibition through mechanisms such as apoptosis induction and cell cycle arrest at the G2/M phase .
Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|---|
5-(4-chlorophenyl)-1,3,4-thiadiazole | MCF-7 | 0.28 | Apoptosis induction |
Thiadiazole derivative | HepG2 | 10.10 | Cell cycle arrest |
Antibacterial Activity
The compound's antibacterial properties have been assessed against various strains:
- In vitro Efficacy : Studies have shown that thiadiazole derivatives possess significant activity against gram-positive and gram-negative bacteria. For instance, certain derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with IC50 values in the low micromolar range .
Bacterial Strain | Compound | IC50 (µg/mL) |
---|---|---|
S. aureus | Thiadiazole derivative | 6.00 |
E. coli | Thiadiazole derivative | 8.50 |
Antiviral Activity
The antiviral potential of thiadiazole derivatives has also been explored:
- Hepatitis B Virus (HBV) : A series of acrylamide derivatives containing thiadiazole were synthesized and evaluated for their anti-HBV activity. One notable compound exhibited an IC50 of 12.26 µg/mL against HBeAg secretion, outperforming the standard lamivudine at 14.8 µg/mL .
Compound | Target Virus | IC50 (µg/mL) |
---|---|---|
Acrylamide derivative | HBV | 12.26 |
Lamivudine | HBV | 14.80 |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Anticancer Mechanism : The anticancer effects are primarily attributed to the induction of apoptosis and disruption of cell cycle progression.
- Antibacterial Mechanism : The antibacterial activity may involve interference with bacterial cell wall synthesis or function.
- Antiviral Mechanism : The antiviral action could be linked to inhibition of viral replication processes.
Case Studies
- Anticancer Efficacy in Animal Models : In vivo studies demonstrated that a related thiadiazole compound significantly reduced tumor size in sarcoma-bearing mice models through targeted delivery mechanisms .
- Clinical Relevance : The promising results from these preclinical studies suggest that further clinical investigations could lead to new therapies for cancer and infectious diseases.
特性
IUPAC Name |
(E)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O4S/c1-26-15-10-12(11-16(27-2)18(15)28-3)4-9-17(25)22-20-24-23-19(29-20)13-5-7-14(21)8-6-13/h4-11H,1-3H3,(H,22,24,25)/b9-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSUYTUPYKYVEP-RUDMXATFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。